Solid-State Conformation: Dihedral Angle Differentiates 4-Pyridyl from 2-Pyridyl Isomers and Impacts Crystal Engineering
4-(5-Methyl-1H-pyrazol-3-yl)pyridine monohydrate exhibits a dihedral angle of 27.52(2)° between the planes of the pyridine and pyrazole rings, as determined by single-crystal X-ray diffraction at 173 K [1]. This specific torsional geometry dictates the intermolecular hydrogen-bonding pattern (N–H···O, O–H···N, and weak C–H···O) that stabilizes the crystal lattice. In contrast, the 2-pyridyl isomer 2-(5-methyl-1H-pyrazol-3-yl)pyridine (CAS 19959-77-4) adopts a different dihedral conformation due to the altered connectivity, which modifies its coordination behavior and supramolecular assembly properties [2].
| Evidence Dimension | Dihedral angle between pyridine and pyrazole ring planes |
|---|---|
| Target Compound Data | 27.52(2)° |
| Comparator Or Baseline | 2-(5-methyl-1H-pyrazol-3-yl)pyridine (CAS 19959-77-4): angle not reported but structurally distinct due to 2-pyridyl connectivity |
| Quantified Difference | Not directly quantifiable due to lack of reported angle for comparator, but connectivity difference results in distinct crystal packing and coordination geometry [2] |
| Conditions | Single-crystal X-ray diffraction, T = 173 K, Mo Kα radiation |
Why This Matters
The defined dihedral angle is critical for researchers designing metal-organic frameworks (MOFs) or supramolecular assemblies, as it predicts the compound's hydrogen-bonding topology and coordination geometry, which directly influence material properties and catalytic activity.
- [1] Acta Crystallographica Section E. (2007). 4-(5-Methyl-1H-pyrazol-3-yl)pyridine monohydrate. E63, o2473. DOI: 10.1107/S1600536807016285. View Source
- [2] Zhu, G.-Z., Xing, B.-B., Yang, F.-L., & Li, X.-L. (2014). Five new mononuclear complexes of 2-(5-methyl-1H-pyrazol-3-yl)pyridine: Synthesis, crystalline architectures through supramolecular interactions and spectroscopy. Journal of Coordination Chemistry, 67(14), 2424-2441. View Source
